molecular formula C13H16O2 B8374952 Ethyl 3-methyl-4-phenylbut-2-enoate

Ethyl 3-methyl-4-phenylbut-2-enoate

Cat. No.: B8374952
M. Wt: 204.26 g/mol
InChI Key: QLWHNDGMFGORBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-methyl-4-phenylbut-2-enoate is an α,β-unsaturated ester characterized by a conjugated enoate system with a methyl substituent at the 3-position and a phenyl group at the 4-position. Its molecular formula is C₁₃H₁₆O₂, with a molecular weight of 204.27 g/mol . The compound is synthesized via a Horner-Wadsworth-Emmons reaction, starting from ketones (e.g., 1-phenylethanone), triethyl phosphonoacetate, and sodium hydride in tetrahydrofuran (THF). This method yields the (E,Z)-isomeric mixture as a yellow oil with high efficiency (100% yield under optimized conditions) . The compound’s structure and reactivity are influenced by the electron-withdrawing ester group and the conjugated π-system, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

ethyl 3-methyl-4-phenylbut-2-enoate

InChI

InChI=1S/C13H16O2/c1-3-15-13(14)10-11(2)9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3

InChI Key

QLWHNDGMFGORBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Comparative Insights

Substituent Effects
  • Aromatic vs.
  • Electron-Donating Groups: The 4-methylphenyl analog introduces an electron-donating methyl group, which may stabilize the enoate system and influence regioselectivity in nucleophilic attacks .
Isomerism and Stereochemistry
  • Positional Isomerism: Ethyl 3-methyl-2-phenylbut-2-enoate (phenyl at C2) lacks conjugation between the phenyl and ester groups, reducing resonance stabilization compared to the C4-phenyl analog. This could lower thermal stability and reactivity .
  • E/Z Isomerism : The Z-isomer (CAS 6305-61-9) exhibits distinct stereoelectronic properties. For example, the Z-configuration may hinder access to certain transition states in cycloadditions or hydrogenation reactions .

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